(Des-arg10,leu9)-kallidin
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Overview
Description
(Des-arg10,leu9)-kallidin is a peptide derivative known for its role as a bradykinin B1 receptor agonist. This compound is significant in the study of inflammation and fibrosis due to its ability to upregulate the bradykinin B1 receptor and stimulate collagen synthesis .
Preparation Methods
The synthesis of (Des-arg10,leu9)-kallidin involves peptide synthesis techniques. The process typically includes the sequential addition of amino acids to a growing peptide chain, using solid-phase peptide synthesis (SPPS). The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation .
Chemical Reactions Analysis
(Des-arg10,leu9)-kallidin primarily undergoes receptor binding reactions. It binds to the bradykinin B1 receptor, leading to various downstream effects such as the activation of transcription factors like nuclear factor kappaB (NF-kappaB). This binding can be inhibited by specific antagonists, such as this compound itself .
Scientific Research Applications
(Des-arg10,leu9)-kallidin has several applications in scientific research:
Inflammation Studies: It is used to study the upregulation of the bradykinin B1 receptor under chronic inflammatory conditions.
Fibrosis Research: The compound is known to stimulate type I collagen synthesis, making it valuable in the study of fibrogenesis.
Cell Signaling: It helps in understanding the signaling pathways involved in inflammation and fibrosis, particularly the role of NF-kappaB
Mechanism of Action
(Des-arg10,leu9)-kallidin exerts its effects by binding to the bradykinin B1 receptor. This binding leads to the activation of transcription factors such as NF-kappaB, which in turn upregulates the expression of the bradykinin B1 receptor and other inflammatory mediators. The compound also stabilizes connective tissue growth factor mRNA, leading to increased collagen synthesis .
Comparison with Similar Compounds
Similar compounds include (Des-arg10)-kallidin and (Leu9,des-Arg10)-kallidin. These compounds also act on the bradykinin B1 receptor but may have different binding affinities and downstream effects. (Des-arg10,leu9)-kallidin is unique in its ability to both activate the receptor and act as an antagonist under certain conditions .
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTPZUQKOYEAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75N13O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
998.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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